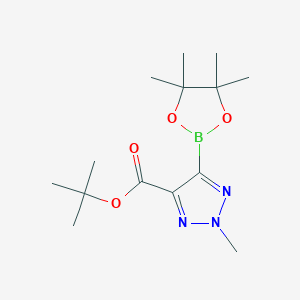
tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylate: is a boronic ester compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms, forming a five-membered ring with three carbon atoms. The presence of the tert-butyl group and the triazole ring adds to its chemical versatility and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylate typically involves multi-step processes. One common method includes the reaction of 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions, leading to higher purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the boronic ester group. These reactions often involve the replacement of the boron atom with other functional groups.
Suzuki-Miyaura Cross-Coupling Reaction: This is one of the most common reactions involving this compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Dehydrating Agents: Used in the synthesis of the compound from its carboxylic acid precursor.
Major Products:
Aryl or Vinyl Derivatives: Formed through cross-coupling reactions.
Substituted Triazoles: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Biologically Active Compounds: The compound serves as an intermediate in the synthesis of various biologically active molecules, such as pharmaceuticals.
Polymer Synthesis: Used as a building block in the creation of polymers, including water-soluble carboxylated polyfluorenes.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Industry:
Comparaison Avec Des Composés Similaires
Similar Compounds:
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness: The uniqueness of tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylate lies in its triazole ring, which imparts additional stability and reactivity compared to other boronic esters. This makes it particularly useful in the synthesis of complex organic molecules and materials .
Propriétés
Formule moléculaire |
C14H24BN3O4 |
|---|---|
Poids moléculaire |
309.17 g/mol |
Nom IUPAC |
tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C14H24BN3O4/c1-12(2,3)20-11(19)9-10(17-18(8)16-9)15-21-13(4,5)14(6,7)22-15/h1-8H3 |
Clé InChI |
VDJQNBGPZJUGMY-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=NN(N=C2C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13573854.png)
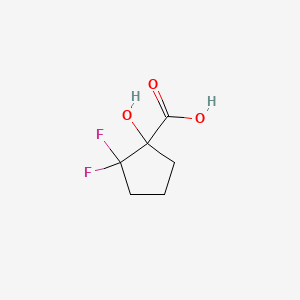
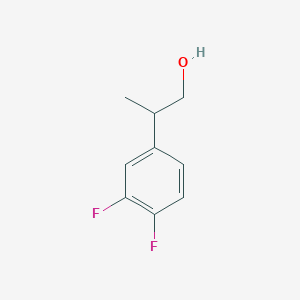
![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13573861.png)



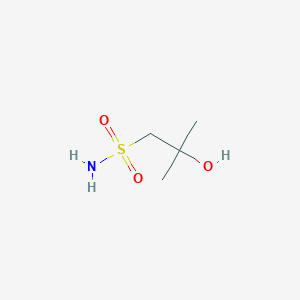
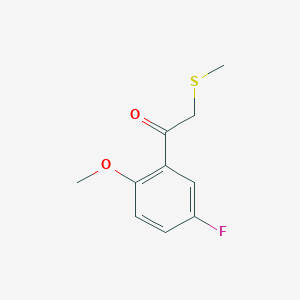


![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/no-structure.png)

